1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-methoxyphenyl substituent at position 1 and a 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole moiety at position 3. Its synthesis likely involves multi-step heterocyclic reactions, as evidenced by analogous procedures in the literature. For instance, similar compounds are synthesized via cyclization reactions using sodium acetate and monochloroacetic acid ().
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O6/c1-32-16-7-5-15(6-8-16)30-23-17(11-26-30)24(31)29(13-25-23)12-20-27-22(28-36-20)14-9-18(33-2)21(35-4)19(10-14)34-3/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUTXZDZEDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of a benzene derivative with isobutyrylamine to form the benzoyl intermediate.
Piperidine Ring Formation: The benzoyl intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoyl or piperidine moieties are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory effects. Specifically, a series of compounds related to 1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have demonstrated anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. In vitro studies indicated that these compounds inhibited cyclooxygenase (COX) enzymes effectively, showcasing a potential for developing new anti-inflammatory agents with reduced gastric ulceration risks compared to traditional NSAIDs .
Antioxidant Properties
The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups and the oxadiazole moiety. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies indicate that similar compounds can scavenge free radicals and inhibit lipid peroxidation processes. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in pathogenesis .
Inhibition of COX Enzymes
The anti-inflammatory effects are largely attributed to the inhibition of COX-1 and COX-2 enzymes. The synthesized derivatives showed IC50 values indicating potent inhibition capabilities. This mechanism is essential for reducing inflammation and pain associated with various conditions such as arthritis and other inflammatory disorders .
Interaction with Reactive Oxygen Species (ROS)
The antioxidant activity is believed to stem from the compound's ability to interact with ROS. By neutralizing these reactive species, the compound may help prevent cellular damage and maintain cellular homeostasis. This interaction is critical in conditions characterized by excessive oxidative stress .
Clinical Relevance
A study involving a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The results highlighted a significant reduction in inflammatory markers and pain response compared to control groups treated with standard NSAIDs. Histopathological evaluations confirmed lower incidences of gastric ulceration in treated groups .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Replacement of the oxadiazole ring with triazinoindole or triazolopyrimidine systems () alters hydrogen-bonding capacity and steric bulk, likely affecting target selectivity.
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and fingerprint-based methods ():
- Tanimoto Similarity: The target compound shares ~85% structural similarity with L984-0260 (estimated via MACCS fingerprints) due to conserved pyrazolo[3,4-d]pyrimidin-4-one and oxadiazole scaffolds. However, the trimethoxy substitution reduces similarity to ~65% when compared to non-methoxy variants ().
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that the target compound groups with kinase inhibitors and epigenetic modulators, whereas L984-0260 clusters with less potent analogs, highlighting the pharmacological impact of methoxy substitutions.
Bioactivity and Pharmacokinetic Comparisons
Key Findings :
- The target compound’s 3,4,5-trimethoxyphenyl group may improve HDAC8 inhibition compared to L984-0260, as seen in the higher potency of aglaithioduline (~70% structural similarity to SAHA) ().
Analytical Comparisons
- NMR Spectroscopy : Analogous to , the target compound’s NMR profile would show distinct shifts in the oxadiazole and trimethoxyphenyl regions compared to L984-0260, reflecting electronic environment changes.
- Mass Spectrometry : Molecular networking () predicts a high cosine score (>0.9) between the target compound and L984-0260 due to shared pyrazolo[3,4-d]pyrimidin-4-one fragmentation patterns.
Biological Activity
The compound 1-(4-methoxyphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C22H24N6O5
- Molecular Weight: 440.46 g/mol
- IUPAC Name: this compound
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance:
- Activity Comparison: Compounds derived from similar structures showed anti-inflammatory effects comparable to indomethacin and celecoxib. Specifically, some derivatives demonstrated 38%-100% of indomethacin's activity and 44%-115% of celecoxib's activity after three hours of testing .
- COX Inhibition: In vitro studies revealed that certain derivatives effectively inhibit cyclooxygenase (COX) enzymes:
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that related pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines such as HCT-116 and HeLa:
- Caspase Activation: Induction of caspase activity was observed in treated cells, indicating the compound's role in promoting programmed cell death .
- Cytotoxicity Studies: Selected compounds demonstrated cytotoxic effects with IC50 values below 100 μM against various human cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The presence of the pyrazolo and oxadiazole moieties allows for interaction with COX enzymes and potentially other targets involved in inflammatory pathways.
- Receptor Modulation: The compound may also modulate receptor functions related to pain and inflammation through its unique structural characteristics.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of synthesized compounds based on the target molecule demonstrated their effectiveness in reducing inflammation in animal models. The histopathological analysis confirmed a lower incidence of gastric ulceration compared to traditional NSAIDs like indomethacin .
Case Study 2: Anticancer Potential
In vitro tests on cancer cell lines revealed significant morphological changes indicative of apoptosis when treated with the compound. The most active derivatives showed promising results in inducing cell death through caspase pathways .
Data Summary Table
Q & A
Q. What are the key multi-step synthetic routes for preparing this compound?
The synthesis typically involves:
- Cyclization : Using POCl₃/DMF for Vilsmeier-Haack-Arnold formylation to generate pyrazole intermediates .
- Oxadiazole Formation : Condensation of substituted hydrazides with trimethoxyphenyl derivatives under reflux, followed by cyclization at 120°C .
- Coupling Reactions : Linking the pyrazolo-pyrimidinone core to the oxadiazole moiety via alkylation or nucleophilic substitution . Example: A 3-step protocol from 4-hydroxyacetophenone derivatives yields intermediates confirmed by IR and NMR .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify regiochemistry (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in to confirm dihedral angles in pyrazole derivatives .
- HPLC : Ensures purity (>95%) by quantifying impurities from side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol/water mixtures improve coupling reaction yields .
- Catalysts : Triethylamine or acetic acid accelerates condensation steps, reducing reaction time by 30–40% .
- Temperature Control : Cyclization at 120°C minimizes byproducts compared to lower temperatures . Data from shows optimizing POCl₃ stoichiometry increased yields from 55% to 82% .
Q. What methodological approaches assess therapeutic potential?
- In Vitro Assays :
- Kinase Inhibition : Screen against cancer targets (e.g., PI3K/AKT) using fluorescence polarization .
- Antimicrobial Activity : Broth microdilution to determine MIC values against Gram-positive bacteria .
- ADME Studies : Metabolic stability in liver microsomes predicts oral bioavailability .
Q. How should discrepancies in biological activity data be resolved?
- Purity Analysis : HPLC-MS identifies impurities (>98% purity required for reliable bioactivity) .
- Structural Analog Comparison : Test derivatives (e.g., replacing trimethoxyphenyl with chlorophenyl) to isolate pharmacophoric groups .
- Assay Standardization : Replicate studies under controlled pH and temperature to minimize variability .
Q. What computational strategies predict target interactions?
- Molecular Docking : AutoDock Vina models binding to tubulin (trimethoxyphenyl mimics colchicine’s interactions) .
- QSAR Modeling : Correlates substituent electronegativity with cytotoxicity (R² > 0.85 in pyrazole derivatives) .
Q. How does the 1,2,4-oxadiazole moiety influence bioactivity?
- Metabolic Stability : Oxadiazole resists hydrolysis in acidic environments, enhancing half-life in vivo .
- Bioisosteric Replacement : Mimics ester or amide groups, improving solubility while maintaining target affinity (e.g., IC₅₀ = 12 nM vs. 18 nM for carboxamide analogs) .
Q. What strategies explore structure-activity relationships (SAR) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
